molecular formula C16H17N3O2 B1145357 Desulfoxide4-DemethylOmeprazole CAS No. 1384163-92-1

Desulfoxide4-DemethylOmeprazole

Cat. No.: B1145357
CAS No.: 1384163-92-1
M. Wt: 283.32 g/mol
InChI Key: JGZCGSDRNJLWDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desulfoxide4-DemethylOmeprazole typically involves multiple steps, starting from the parent compound, omeprazole. The key steps include:

    Demethylation: Removal of a methyl group from omeprazole.

    Desulfoxidation: Removal of the sulfoxide group.

These reactions are generally carried out under controlled conditions using specific reagents and catalysts. For instance, demethylation can be achieved using reagents like boron tribromide (BBr3) or aluminum chloride (AlCl3) in an appropriate solvent . Desulfoxidation can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Desulfoxide4-DemethylOmeprazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: The parent compound, widely used as a proton pump inhibitor.

    Esomeprazole: An enantiomer of omeprazole with improved pharmacokinetic properties.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness

Desulfoxide4-DemethylOmeprazole is unique due to the absence of the sulfoxide and methyl groups, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may result in differences in absorption, distribution, metabolism, and excretion compared to other proton pump inhibitors .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Desulfoxide4-DemethylOmeprazole can be achieved through a multi-step process involving the conversion of Omeprazole to Desulfoxide4-Omeprazole followed by demethylation to yield the final product.", "Starting Materials": [ "Omeprazole", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride", "Methylene chloride", "Sodium carbonate", "Methanol" ], "Reaction": [ "Step 1: Omeprazole is reacted with hydrogen peroxide and sodium hydroxide in methanol to yield Desulfoxide4-Omeprazole.", "Step 2: Desulfoxide4-Omeprazole is then demethylated using sodium borohydride in methanol to yield Desulfoxide4-DemethylOmeprazole.", "Step 3: The product is purified by extraction with methylene chloride, followed by treatment with hydrochloric acid and sodium chloride to remove any remaining impurities.", "Step 4: The final product is obtained by evaporation of the solvent and recrystallization from methanol using sodium carbonate as a base." ] }

CAS No.

1384163-92-1

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-3,5-dimethyl-1H-pyridin-4-one

InChI

InChI=1S/C16H17N3O2/c1-9-8-17-13(10(2)16(9)20)7-15-18-12-5-4-11(21-3)6-14(12)19-15/h4-6,8H,7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

JGZCGSDRNJLWDD-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C)C1=O)CC2=NC3=C(N2)C=C(C=C3)OC

Canonical SMILES

CC1=CNC(=C(C1=O)C)CC2=NC3=C(N2)C=C(C=C3)OC

Synonyms

2-[(6-Methoxy-1H-benzimidazol-2-yl)methyl]-3,5-dimethyl-4(1H)-pyridinone

Origin of Product

United States

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